N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) group attached via an acetamide linker to a thioether-containing heterocyclic core. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions involving thiols and activated acetamide intermediates .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-2-3-7-22-18(24)17-13(6-8-27-17)21-19(22)28-10-16(23)20-12-4-5-14-15(9-12)26-11-25-14/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZMJKCGCFYHEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activity, particularly focusing on its pharmacological implications.
Structural Characteristics
The compound features a complex structure integrating a benzodioxole moiety and a thieno[3,2-d]pyrimidine derivative , linked by a sulfanyl group. Its molecular formula is , with a molecular weight of approximately 431.5 g/mol. The intricate arrangement of functional groups suggests diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 1252843-42-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the formation of its unique structure. The synthetic route often includes the formation of the benzodioxole and thienopyrimidine components followed by coupling reactions to yield the final compound.
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in immune regulation and cancer progression. Inhibition of IDO1 can lead to enhanced immune responses against tumors and has implications for cancer therapy.
Immunomodulatory Effects
The immunomodulatory potential of this compound suggests it may play a role in modulating immune responses. Compounds with similar structures have demonstrated effects on immune cell activation and cytokine production.
Anticancer Properties
Research indicates that compounds sharing structural features with this compound exhibit anticancer properties. For example:
| Compound Name | Biological Activity |
|---|---|
| N-(1,3-benzodioxol-5-yl)-2-[5-(4-methylphenyl)-[1,3]thiazolo[3,2-d][1,2,4]triazol-3-ylsulfanyl]acetamide | IDO1 Inhibitor |
| 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide | Anticancer properties |
Case Studies
Recent studies have explored the biological activity of similar compounds in various contexts:
- Cancer Models : In vitro studies demonstrated that compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-[...] significantly inhibited tumor cell proliferation in various cancer models.
- Immune Response Modulation : Animal models showed that these compounds could enhance T-cell activation and cytokine release when administered alongside tumor antigens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several derivatives documented in the evidence, differing primarily in substituents, ring saturation, and bioactivity profiles. Key comparisons include:
Key Observations:
- Chlorophenyl derivatives (e.g., ) exhibit stronger antibacterial activity, likely due to electron-withdrawing effects.
- Ring Saturation : Fully saturated hexahydro rings (e.g., ) improve conformational stability but may reduce binding affinity compared to the partially unsaturated 3,4-dihydro system in the target compound.
Structure–Activity Relationship (SAR) Insights
- Antimicrobial Activity : Thioacetamide-triazole analogs (e.g., compounds 38 and 39 in ) with fluorobenzyl groups show MIC values of 16–32 µg/mL against E. coli, suggesting that electron-deficient aromatic substituents enhance antibacterial potency. The target compound’s butyl group may favor Gram-positive activity due to increased lipophilicity .
- Enzyme Inhibition : Compounds like N-(5-chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () inhibit α-glucosidase (IC50: 12.3 µM), indicating that bulky substituents (e.g., benzodioxole) may sterically hinder enzyme binding in the target compound.
- Crystallographic Data: SHELX-refined structures (e.g., ) confirm that thieno[3,2-d]pyrimidine derivatives adopt planar conformations, facilitating π-stacking interactions in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
